N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the construction of the tetrahydroisoquinoline core. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic effects in treating certain diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide include other tetrahydroisoquinoline derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which may confer specific properties and activities not found in other similar compounds. This uniqueness can make it particularly valuable for certain applications in research and industry.
Properties
CAS No. |
1053164-77-4 |
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Molecular Formula |
C29H38FN3O3 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C29H38FN3O3/c1-20-17-21(2)19-32(18-20)14-6-13-31-28(34)26-24-7-4-5-8-25(24)29(35)33(15-16-36-3)27(26)22-9-11-23(30)12-10-22/h4-5,7-12,20-21,26-27H,6,13-19H2,1-3H3,(H,31,34) |
InChI Key |
KVAOPTHHEFJMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CCCNC(=O)C2C(N(C(=O)C3=CC=CC=C23)CCOC)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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